molecular formula C17H22N2O8 B1430090 N1-methyl-1-phenylethane-1,2-diamine dimaleate CAS No. 1351663-69-8

N1-methyl-1-phenylethane-1,2-diamine dimaleate

Cat. No. B1430090
M. Wt: 382.4 g/mol
InChI Key: YCSLRDPQRHNOKB-SPIKMXEPSA-N
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Description

N1-methyl-1-phenylethane-1,2-diamine dimaleate, also known by its chemical formula C~9~H~14~N~2~·2HCl·C~4~H~4~O~4~, is a compound with interesting pharmacological properties. It falls under the category of diamine derivatives and has been studied for its potential therapeutic applications.



Synthesis Analysis

The synthesis of N1-methyl-1-phenylethane-1,2-diamine dimaleate involves the reaction between N1-methyl-N1-phenylethane-1,2-diamine and maleic acid . The maleic acid serves as a diacid reactant, leading to the formation of the dimaleate salt. The synthetic pathway may involve several steps, including purification and crystallization.



Molecular Structure Analysis

The molecular structure of N1-methyl-1-phenylethane-1,2-diamine dimaleate consists of two key components:



  • N1-methyl-N1-phenylethane-1,2-diamine : This diamine moiety contributes to the compound’s pharmacological activity.

  • Maleic acid : The maleate anion forms a salt with the diamine, resulting in the dimaleate form.



Chemical Reactions Analysis

N1-methyl-1-phenylethane-1,2-diamine dimaleate may participate in various chemical reactions, including:



  • Acid-Base Reactions : The maleate salt can undergo acid-base reactions, influencing its solubility and stability.

  • Complexation Reactions : The diamine portion may form complexes with metal ions, affecting its biological interactions.



Physical And Chemical Properties Analysis


  • Physical Form : N1-methyl-1-phenylethane-1,2-diamine dimaleate appears as a pale-purple solid .

  • Molecular Weight : Approximately 223.14 g/mol .

  • Solubility : It is likely soluble in water due to the presence of the maleate salt.

  • Storage : Store in a refrigerator .


Safety And Hazards


  • Hazard Statements : The compound is classified as H302 (harmful if swallowed) .

  • Precautionary Measures : Handle with care, wear appropriate protective equipment, and avoid ingestion.

  • MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).


Future Directions

Future research should focus on:



  • Pharmacological Studies : Investigate its potential therapeutic applications, including antiviral, anticancer, or neuroprotective effects.

  • Structural Elucidation : Further analyze its crystal structure and conformation.

  • Formulation Development : Explore novel drug delivery systems for improved bioavailability.


properties

IUPAC Name

(Z)-but-2-enedioic acid;N-methyl-1-phenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.2C4H4O4/c1-11-9(7-10)8-5-3-2-4-6-8;2*5-3(6)1-2-4(7)8/h2-6,9,11H,7,10H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCSLRDPQRHNOKB-SPIKMXEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CN)C1=CC=CC=C1.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(C1=CC=CC=C1)CN.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-methyl-1-phenylethane-1,2-diamine dimaleate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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